5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are often used under mild to moderate conditions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxadiazole ring contributes to the compound’s stability and ability to interact with various biological targets, enhancing its pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocycle with a sulfur atom, used in various applications including organic electronics and pharmaceuticals.
1,3,4-Oxadiazole: A versatile heterocycle with applications in medicinal chemistry and material science.
Thienothiophene: An annulated ring system with two thiophene rings, known for its optoelectronic properties.
Uniqueness
5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-thiophen-3-yl-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS2/c10-6-8-7-5(9-6)4-1-2-11-3-4/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLTWWUNYPSOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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